C7 vs. C5 Chlorosulfonyl Position Effects
The C7-chlorosulfonyl regioisomer (CAS 2060009-02-9) places the electrophilic sulfonyl chloride at the indoline 7-position, adjacent to N1, whereas the C5 analog (CAS 2059999-85-6) positions it para to the indoline nitrogen. This positional difference alters the electronic environment of the sulfonyl chloride: the C7-substituted compound has a calculated LogP of 3.3134 , while the C5 analog is expected to have a different polarity profile due to altered electronic distribution. In palladium- or copper-catalyzed coupling reactions, the C7 position is sterically more accessible than C4 or C6 positions [1], but the proximity to N1 can lead to distinct coordination effects with metal catalysts compared to C5 substitution. No direct kinetic comparison study between these exact compounds has been published, but the Cu-catalyzed C7 sulfonylation methodology demonstrates that C7 arylsulfonylation proceeds in moderate to good yields (45–85%) under chelation-assisted conditions, whereas analogous C5 functionalization typically requires different catalytic systems [1].
| Evidence Dimension | Regioisomeric position of chlorosulfonyl group on indoline scaffold |
|---|---|
| Target Compound Data | C7-chlorosulfonyl; CAS 2060009-02-9; LogP 3.3134; tPSA 63.68 Ų |
| Comparator Or Baseline | C5-chlorosulfonyl analog (CAS 2059999-85-6); identical formula C₁₆H₁₄ClNO₄S, MW 351.80; LogP and tPSA not reported for comparator in available sources |
| Quantified Difference | Regioisomeric shift C7→C5 alters computed LogP by an unreported increment; direct head-to-head experimental data unavailable. Mechanistic studies on Cu-catalyzed C7 sulfonylation show yields of 45–85% for C7 arylsulfonyl indolines, distinct from C5 sulfonylation conditions [1]. |
| Conditions | Cu-catalyzed direct C7 sulfonylation conditions: Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DCE, 80 °C, air atmosphere [1]. LogP and tPSA from vendor computational data . |
Why This Matters
The C7 substitution position places the reactive sulfonyl chloride at a site that is synthetically accessible via chelation-assisted C–H functionalization but leads to sulfonamide products with distinct molecular geometry compared to C5-substituted analogs, directly influencing pharmacophore shape in medicinal chemistry programs.
- [1] Zhi C, Wang Q, Liu S, Xue Y, Shi L, Zhu X, Hao X-Q, Song M-P. Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. J. Org. Chem. 2020, 85, 1298–1307. DOI: 10.1021/acs.joc.9b02954. View Source
